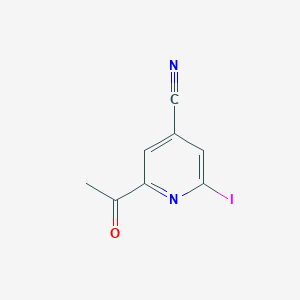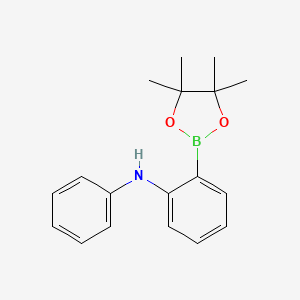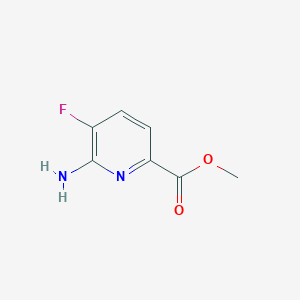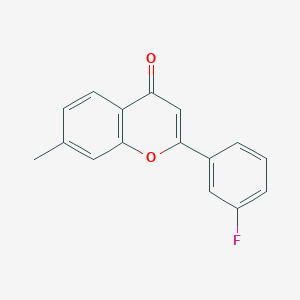
2-Acetyl-6-iodoisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-6-iodoisonicotinonitrile is an organic compound that belongs to the class of isonicotinonitriles It is characterized by the presence of an acetyl group at the 2-position, an iodine atom at the 6-position, and a nitrile group attached to the isonicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-iodoisonicotinonitrile typically involves the iodination of 2-acetylisonicotinonitrile. One common method is the use of molecular iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the 6-position. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to slightly elevated temperatures
Oxidizing Agent: Sodium hypochlorite or hydrogen peroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-6-iodoisonicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of 2-acetyl-6-substituted isonicotinonitriles.
Oxidation Reactions: Formation of 2-acetyl-6-iodoisonicotinic acid.
Reduction Reactions: Formation of 2-acetyl-6-iodoisonicotinamines.
Applications De Recherche Scientifique
2-Acetyl-6-iodoisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a precursor for biologically active compounds. It may be used in the synthesis of pharmaceuticals or agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Acetyl-6-iodoisonicotinonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-6-bromoisonicotinonitrile: Similar structure but with a bromine atom instead of iodine.
2-Acetyl-6-chloroisonicotinonitrile: Similar structure but with a chlorine atom instead of iodine.
2-Acetyl-6-fluoroisonicotinonitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Acetyl-6-iodoisonicotinonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and properties. The iodine atom is larger and more polarizable than other halogens, which can affect the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
Formule moléculaire |
C8H5IN2O |
|---|---|
Poids moléculaire |
272.04 g/mol |
Nom IUPAC |
2-acetyl-6-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C8H5IN2O/c1-5(12)7-2-6(4-10)3-8(9)11-7/h2-3H,1H3 |
Clé InChI |
XQGNHSBIUZLJSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)



